Hydroxyl Position: Benzylic vs. Secondary Alcohol
The position of the hydroxyl group is a critical differentiator. 1-(3,4-Dimethoxyphenyl)butan-1-ol (CAS 54419-22-6) is a secondary alcohol with the -OH group on the carbon atom directly attached to the aromatic ring (benzylic position). In contrast, its analog, 1-(3,4-Dimethoxyphenyl)butan-2-ol (CAS 26014-71-1), has the hydroxyl group on the second carbon of the butyl chain [1]. This structural difference results in a primary alcohol versus a secondary alcohol, which leads to differing chemical reactivities, especially in oxidation and esterification reactions . This is a fundamental distinction for synthetic chemists designing a route.
| Evidence Dimension | Hydroxyl Group Position |
|---|---|
| Target Compound Data | Carbon-1 (benzylic position) |
| Comparator Or Baseline | 1-(3,4-Dimethoxyphenyl)butan-2-ol: Carbon-2 |
| Quantified Difference | N/A (Structural isomer) |
| Conditions | Structural analysis based on IUPAC nomenclature and InChI Key [1]. |
Why This Matters
This structural difference dictates the compound's classification as a benzylic alcohol, influencing its oxidation potential and its role as a specific intermediate in patented syntheses of complex molecules like nordihydroguaiaretic acid (NDGA) [2].
- [1] PubChem. 1-(3,4-Dimethoxyphenyl)butan-1-ol (Compound Summary). View Source
- [2] U.S. Patent No. 4,562,298. Optically active nordihydroguaiaretic acid and intermediates. View Source
